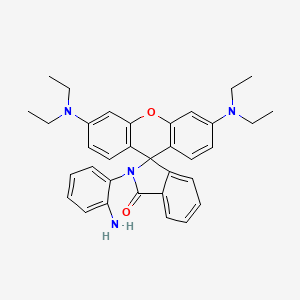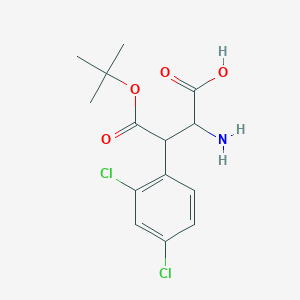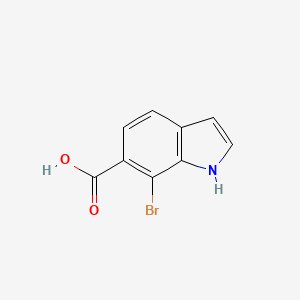
RB-Opd
Vue d'ensemble
Description
RB-Opd, also known as NO-red, is a fluorescent probe that combines o-phenylenediamine and rhodamine nitric oxide. This compound is known for its exceptional sensitivity and selectivity in detecting nitric oxide. It exhibits a maximum excitation wavelength of 550 nm and an emission wavelength of 590 nm .
Méthodes De Préparation
RB-Opd is synthesized by combining o-phenylenediamine with rhodamine nitric oxide. The reaction typically involves the formation of a lactam ring, which acts as a “masked” nitric oxide-sensitive modulator. The synthetic route involves the use of various solvents and reagents under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using automated systems to ensure consistency and purity of the compound .
Analyse Des Réactions Chimiques
RB-Opd undergoes several types of chemical reactions, including:
Oxidation: The compound exhibits “turn-on” type fluorogenic and chromogenic behavior toward nitric oxide in aqueous solutions.
Condensation: This compound can condense with aldehydes and ketones to form various heterocyclic compounds.
Common reagents used in these reactions include nitric oxide donors, oxidizing agents, and various solvents. The major products formed from these reactions are typically fluorescent or chromogenic compounds that can be used for sensing applications .
Applications De Recherche Scientifique
RB-Opd has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of RB-Opd involves the interaction of its o-phenylenediamine moiety with nitric oxide. This interaction leads to the opening of the lactam ring, resulting in a significant increase in fluorescence intensity. The rhodamine moiety acts as a strong fluorophore and chromophore, enhancing the sensitivity and selectivity of the probe . The molecular targets and pathways involved include nitric oxide signaling pathways, which play a crucial role in various physiological and pathological processes .
Comparaison Avec Des Composés Similaires
RB-Opd is unique due to its high sensitivity and selectivity for nitric oxide detection. Similar compounds include:
Dihydroethidium: Another fluorescent probe used for detecting reactive oxygen species, but it lacks the specificity for nitric oxide that this compound offers.
2,3-Diaminophenazine: A product of o-phenylenediamine oxidation, used in colorimetric assays but not as sensitive as this compound for nitric oxide detection.
This compound stands out due to its ability to provide real-time, highly sensitive, and selective detection of nitric oxide, making it a valuable tool in various scientific research applications .
Propriétés
IUPAC Name |
2-(2-aminophenyl)-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O2/c1-5-36(6-2)23-17-19-27-31(21-23)40-32-22-24(37(7-3)8-4)18-20-28(32)34(27)26-14-10-9-13-25(26)33(39)38(34)30-16-12-11-15-29(30)35/h9-22H,5-8,35H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFCPVCPMCLBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3C6=CC=CC=C6N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/structure/B8198936.png)



![(3aS3a'S8aR8a'R)-22'-Cyclohexylidenebis[88a-dihydro-3aH-indeno[12-d]oxazole]](/img/structure/B8198968.png)

![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8199010.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B8199024.png)

![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)


![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)

